molecular formula C6H9NOS B8660349 (2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol

(2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol

Cat. No.: B8660349
M. Wt: 143.21 g/mol
InChI Key: KLKQAOHZFHBEIQ-YFKPBYRVSA-N
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Description

(2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol is an organic compound that features a thiophene ring attached to an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-carboxaldehyde and a suitable amine.

    Reaction Conditions: The reaction is carried out under mild conditions, often involving a reductive amination process.

    Catalysts and Reagents: Common reagents include sodium borohydride or lithium aluminum hydride as reducing agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification Techniques: Using techniques such as crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thiophene ring can be reduced under specific conditions.

    Substitution: The amino group can participate in substitution reactions, forming derivatives.

Common Reagents and Conditions:

    Oxidation Reagents: Potassium permanganate or chromium trioxide.

    Reduction Reagents: Hydrogen gas with a palladium catalyst.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Thiophene-2-carboxaldehyde derivatives.

    Reduction Products: Reduced thiophene derivatives.

    Substitution Products: Various substituted amino alcohols.

Scientific Research Applications

(2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

    (2S)-2-amino-2-phenylethan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

    (2S)-2-amino-2-(furan-2-yl)ethan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness: (2S)-2-amino-2-(thiophen-2-yl)ethan-1-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties, influencing its reactivity and interactions.

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(2S)-2-amino-2-thiophen-2-ylethanol

InChI

InChI=1S/C6H9NOS/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m0/s1

InChI Key

KLKQAOHZFHBEIQ-YFKPBYRVSA-N

Isomeric SMILES

C1=CSC(=C1)[C@H](CO)N

Canonical SMILES

C1=CSC(=C1)C(CO)N

Origin of Product

United States

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